2-Bromo-6-methylisonicotinonitrile
Description
Significance of Isonicotinonitrile Derivatives in Contemporary Chemical Research
Isonicotinonitrile, or pyridine-4-carbonitrile, and its derivatives are a class of compounds that have garnered considerable attention for their diverse applications. pharmaffiliates.com The cyano group attached to the pyridine (B92270) ring can participate in various chemical transformations and can act as a key pharmacophore, influencing the molecule's electronic properties and its ability to interact with biological targets. ekb.eg
Research has shown that nicotinonitrile (3-cyanopyridine) and its isomers, including isonicotinonitrile derivatives, possess a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties. ekb.egnih.gov For instance, certain nicotinonitrile derivatives have been investigated for their potent anticancer activity, with some compounds showing the ability to inhibit tyrosine kinases and induce apoptosis in cancer cells. nih.gov Furthermore, these derivatives have been explored as potential agents against land snails, highlighting their relevance in agrochemistry. nih.gov The versatility of the isonicotinonitrile scaffold makes it a valuable core for the development of new therapeutic agents and functional molecules. ekb.egresearchgate.net
Role of Halogenated Pyridines as Versatile Synthetic Intermediates
Halogenated pyridines are indispensable building blocks in organic synthesis. nih.govacs.org The presence of a halogen atom, such as bromine, on the electron-deficient pyridine ring creates a reactive site for a variety of chemical transformations. youtube.com These compounds serve as key precursors for creating more complex molecular architectures through reactions that form new carbon-carbon and carbon-heteroatom bonds.
The carbon-halogen bond in halopyridines is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, alkyl, and other organic fragments. Additionally, the halogen can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of oxygen, nitrogen, and sulfur-based nucleophiles. acs.org The strategic halogenation of pyridines is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. nih.govyoutube.com The development of selective halogenation methods continues to be an active area of research to provide access to these vital synthetic intermediates. nih.govacs.org
Overview of 2-Bromo-6-methylisonicotinonitrile's Position in Chemical Literature
This compound is a specialized chemical compound that combines the structural features of both a halogenated pyridine and an isonicotinonitrile derivative. Its chemical structure, featuring a bromine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position of the pyridine ring, makes it a valuable, multifunctional building block for organic synthesis.
While extensive, dedicated research on this compound itself is not widely present in the public literature, its synthetic utility can be inferred from the well-established reactivity of its constituent functional groups. The bromine atom provides a handle for cross-coupling and nucleophilic substitution reactions, similar to other 2-bromopyridines. ontosight.aisigmaaldrich.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
The compound is recognized as a synthetic intermediate, available commercially for research and development purposes. sigmaaldrich.comchemsrc.com Its structure is analogous to other functionalized nicotinonitriles used in the synthesis of more complex molecules. For example, related compounds like 2-Bromo-6-methoxynicotinonitrile are known to undergo reactions such as nucleophilic substitution of the bromine atom and reduction of the nitrile group. evitachem.com Therefore, this compound is positioned in the chemical literature as a bespoke reagent for constructing highly substituted pyridine-based molecules with potential applications in medicinal chemistry and materials science.
Chemical Compound Data
Below is a table summarizing the key identifiers for this compound.
| Property | Value | Reference |
| CAS Number | 25462-99-1 | sigmaaldrich.com |
| Molecular Formula | C₇H₅BrN₂ | sigmaaldrich.com |
| Synonyms | 2-Bromo-6-methyl-4-cyanopyridine |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLREKDAVDSALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279991 | |
| Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-99-1 | |
| Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2 Bromo 6 Methylisonicotinonitrile
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgopenstax.org The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, makes 2-Bromo-6-methylisonicotinonitrile a suitable substrate for such reactions.
Displacement of the Bromine Substituent by Various Nucleophiles
The bromine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functionalities. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate that is stabilized by the electron-withdrawing nitrile group. libretexts.orgyoutube.com Subsequent elimination of the bromide ion restores the aromaticity of the ring. youtube.com
The rate of these substitution reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. openstax.orgmasterorganicchemistry.com In the case of this compound, the cyano group plays a crucial role in activating the ring towards nucleophilic attack. nih.gov The order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-determining nucleophilic addition step. nih.gov
Common nucleophiles employed in the displacement of the bromine atom include:
Oxygen nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy groups, respectively.
Nitrogen nucleophiles: Amines, both primary and secondary, can displace the bromine to form the corresponding amino-substituted pyridines.
Sulfur nucleophiles: Thiolates can be used to introduce thioether functionalities.
Reactivity of the Nitrile Group in Nucleophilic Addition Pathways
The nitrile group in this compound is also a site of reactivity, primarily through nucleophilic addition to the carbon-nitrogen triple bond. chemistrysteps.comlibretexts.org This electrophilic carbon is susceptible to attack by strong nucleophiles.
Key reactions involving the nitrile group include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlibretexts.org This transformation typically proceeds through an amide intermediate. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.orgyoutube.com
The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, which can increase its electrophilicity. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, primarily at the C-Br bond.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound. nih.govnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids and their esters. nih.govnih.gov
In the context of this compound, the bromine atom can be coupled with a variety of aryl, heteroaryl, vinyl, or alkyl boronic acids or esters. nih.gov The reaction typically employs a palladium catalyst, such as a palladium(II) salt with a phosphine (B1218219) ligand, and a base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Methyl-2-phenylisonicotinonitrile |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(4-Methoxyphenyl)-6-methylisonicotinonitrile |
| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Methyl-2-(thiophen-2-yl)isonicotinonitrile |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. acsgcipr.org The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. wikipedia.org Ammonia (B1221849) equivalents can also be used to introduce a primary amino group. wikipedia.org
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |
| This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 6-Methyl-2-morpholinoisonicotinonitrile |
| This compound | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 6-Methyl-2-(phenylamino)isonicotinonitrile |
| This compound | Benzophenone imine | PdCl₂(dppf) | K₂CO₃ | 2-Amino-6-methylisonicotinonitrile (after hydrolysis) |
Sonogashira Coupling for C-Alkynyl Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgbeilstein-journals.org This reaction is highly valuable for the synthesis of substituted alkynes and is conducted under mild conditions. wikipedia.org
The bromine atom of this compound can be coupled with various terminal alkynes to introduce an alkynyl substituent at the 2-position of the pyridine ring. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine which can also act as the solvent. researchgate.net
Table 3: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 6-Methyl-2-(phenylethynyl)isonicotinonitrile |
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | 6-Methyl-2-((trimethylsilyl)ethynyl)isonicotinonitrile |
| This compound | Propargyl alcohol | Pd(OAc)₂ | CuI | Piperidine | 3-(6-Methyl-4-cyanopyridin-2-yl)prop-2-yn-1-ol |
Electrophilic Reactions and Functionalization of the Pyridine Ring System
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitrile group. The bromine atom and the methyl group have opposing electronic effects. The methyl group is weakly activating, while the bromine atom is deactivating but ortho-, para-directing.
Given the deactivating nature of the pyridine nitrogen and the nitrile group, electrophilic attack is more likely to occur at the positions least deactivated. However, specific literature on the electrophilic functionalization of the this compound ring is scarce, suggesting that such transformations are not commonly employed, likely due to low reactivity and lack of regioselectivity.
Transformations Involving the Methyl Group (e.g., Benzylic Halogenation, Oxidation)
The methyl group at the 6-position of the pyridine ring is susceptible to reactions characteristic of benzylic positions, owing to the stability of the resulting benzylic radical or anionic intermediates. masterorganicchemistry.com
Benzylic Halogenation: The methyl group can be selectively halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). libretexts.orgyoutube.com This reaction proceeds via a free radical mechanism to afford 2-bromo-6-(bromomethyl)isonicotinonitrile. This product is a versatile intermediate, as the benzylic bromide is a good leaving group for subsequent nucleophilic substitution reactions.
Scheme 2: Benzylic bromination of this compound.
Benzylic Oxidation: The methyl group can also be oxidized to various oxidation states. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 2-bromo-4-cyanopyridine-6-carboxylic acid. Milder oxidizing agents could potentially yield the corresponding aldehyde or alcohol, 2-bromo-6-formylisonicotinonitrile (B14841856) or 2-bromo-6-(hydroxymethyl)isonicotinonitrile, respectively. masterorganicchemistry.commedchemexpress.com
Scheme 3: Oxidation of the methyl group of this compound.
Table 2: Typical Conditions for Benzylic Transformations
| Transformation | Reagent(s) | Initiator/Catalyst | Solvent | Product | Reference |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or 1,2-Dichlorobenzene | 2-Bromo-6-(bromomethyl)isonicotinonitrile | youtube.comresearchgate.net |
| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | - | Water/Pyridine | 2-Bromo-4-cyanopyridine-6-carboxylic acid | masterorganicchemistry.com |
Nitrile Group Transformations (e.g., Hydrolysis, Reduction, Cycloaddition Reactions)
The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities such as carboxylic acids, amines, and amides.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For instance, heating this compound in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) would yield 2-bromo-6-methylisonicotinic acid. Partial hydrolysis to the corresponding amide, 2-bromo-6-methylisonicotinamide, can also be achieved under controlled conditions.
Reduction: The nitrile group can be reduced to a primary amine, 2-bromo-6-(aminomethyl)isonicotinonitrile, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orgyoutube.com The use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of the corresponding aldehyde after hydrolysis of the intermediate imine. libretexts.org
Scheme 4: Reduction of the nitrile group of this compound.
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, although this is a less common transformation compared to hydrolysis or reduction. For example, [2+3] cycloaddition reactions with azides can lead to the formation of tetrazole rings. These types of reactions significantly increase the molecular complexity and provide access to novel heterocyclic systems. libretexts.org
Table 3: Common Transformations of the Nitrile Group
| Transformation | Reagent(s) | Product | Reference |
| Full Hydrolysis (Acidic) | H₂SO₄, H₂O, heat | 2-Bromo-6-methylisonicotinic acid | - |
| Full Hydrolysis (Basic) | NaOH, H₂O, heat | 2-Bromo-6-methylisonicotinic acid | - |
| Reduction to Amine | LiAlH₄ then H₂O | (2-Bromo-6-methylpyridin-4-yl)methanamine | libretexts.orgyoutube.com |
| Reduction to Aldehyde | DIBAL-H then H₃O⁺ | 2-Bromo-6-methylisonicotinaldehyde | libretexts.org |
Applications of 2 Bromo 6 Methylisonicotinonitrile As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Frameworks
The unique arrangement of functional groups on the 2-Bromo-6-methylisonicotinonitrile scaffold makes it an ideal precursor for the synthesis of intricate heterocyclic systems. The reactivity of the bromine and nitrile groups allows for sequential or one-pot reactions to build fused-ring structures.
The development of pyridine-fused heterocycles is a significant area in medicinal chemistry and material science due to their diverse biological and electronic properties. ias.ac.in this compound provides a strategic starting point for creating these systems. The bromo group at the 2-position can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This allows for the annulation of a new ring onto the pyridine (B92270) core.
Furthermore, the nitrile group can be chemically transformed to participate in cyclization. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then react with an adjacent, newly introduced functional group to close a ring. This dual reactivity is instrumental in forming bicyclic systems like pyrido[2,3-b]pyridines or other related fused structures. thieme.com The general strategy involves using the bromo-position as an anchor for building a second ring, followed by an intramolecular cyclization involving the transformed nitrile group.
Table 1: Potential Reactions for Fused-Ring Synthesis
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| 2-Bromo | Palladium-catalyzed Cross-Coupling | Annulation of carbocyclic or heterocyclic rings |
| 4-Nitrile | Hydrolysis followed by cyclization | Formation of pyridone-fused systems |
| 4-Nitrile | Reduction followed by cyclization | Formation of amino-fused heterocyclic systems |
Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are compounds of interest due to their presence in natural products and their applications in materials science as organic semiconductors. nih.govscholaris.ca The modular nature of this compound allows for its use in iterative synthetic strategies to build these larger, more complex aromatic systems.
Starting from the initial pyridine core, a series of cross-coupling and cyclization reactions can be envisioned to systematically add new aromatic rings. For instance, a Suzuki coupling at the bromo-position could be followed by a reaction that transforms the nitrile into a reactive handle for a subsequent annulation step. This stepwise approach enables precise control over the final structure of the polycyclic system. The inherent aromaticity of the pyridine ring provides a stable foundation upon which these extended π-systems can be constructed, leading to materials with tailored electronic and photophysical properties.
Precursor to Functional Materials and Ligands
The reactivity of this compound makes it a valuable precursor for creating specialized molecules used in materials science and coordination chemistry. Its ability to be functionalized in a controlled manner allows for the synthesis of custom-designed ligands and intermediates for advanced materials.
Extended Metal Atom Chains (EMACs) are one-dimensional arrays of metal ions held together by surrounding organic ligands. nih.govresearchgate.net These structures are of fundamental interest for their potential applications in molecular electronics and as single-molecule magnets. nih.gov The ligands required to support these chains often consist of multiple nitrogen-donor atoms arranged in a specific geometry, such as oligo-α-pyridylamines. nih.gov
This compound is an excellent starting material for such ligands. The nitrile group can be converted into an amino group, and the bromine atom can be replaced with other nitrogen-containing heterocycles via cross-coupling reactions. This allows for the assembly of multidentate ligands where the pyridine nitrogen and the newly formed amino group, along with other introduced donor atoms, can coordinate to a series of metal ions, enforcing the linear arrangement characteristic of EMACs. researchgate.net
Table 2: Ligand Synthesis from this compound
| Synthetic Step | Reagents & Conditions | Resulting Functionality | Purpose in Ligand |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Buchwald-Hartwig conditions | Amino group at C2 | Metal coordination site |
| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Aminomethyl group at C4 | Metal coordination site |
The field of organic materials science seeks to develop novel compounds for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, particularly their electronic properties and solid-state packing.
This compound serves as a key intermediate for building blocks used in these materials. rsc.org The bromo- and nitrile functionalities allow for the introduction of various substituents that can tune the HOMO/LUMO energy levels of the molecule. Through reactions like Suzuki or Sonogashira coupling at the bromine position, π-conjugated systems can be extended, which is crucial for charge transport. rsc.org The ability to systematically modify the core structure allows for the creation of a library of materials whose properties can be fine-tuned for specific applications in organic electronics.
Role in the Modular Synthesis of Diverse Organic Intermediates
Modular synthesis is a strategy that allows for the efficient creation of a wide variety of compounds from a set of common building blocks. rsc.org The distinct reactivity of the functional groups on this compound makes it an exemplary building block for this approach. The bromine atom and the nitrile group represent orthogonal reactive handles that can be addressed with different sets of reagents.
For example, the bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions without affecting the nitrile group. Subsequently, the nitrile group can be transformed through hydrolysis, reduction, or addition reactions. This orthogonality enables the stepwise and controlled elaboration of the molecular structure, providing access to a diverse range of substituted pyridine intermediates. These intermediates can then be used in various fields, including medicinal chemistry and agrochemicals. The compound's utility as a synthetic intermediate is a primary focus of its research applications.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridylboronic acid |
Strategies for Utilizing its Polyfunctional Nature in Convergent Synthesis
The distinct reactivity of each functional group is the cornerstone of its application in convergent synthesis. The bromine atom at the 2-position is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. Concurrently, the nitrile group at the 4-position and the methyl group at the 6-position offer orthogonal reaction pathways for the introduction of other complex fragments.
Key strategies for leveraging this polyfunctionality include:
Sequential Cross-Coupling and Functional Group Transformation: A common and powerful strategy involves the initial elaboration at the most reactive site, typically the carbon-bromine bond. This position is highly susceptible to reactions like Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of a diverse range of aryl, heteroaryl, alkyl, or amino moieties (Fragment A). Following the successful coupling, the nitrile group can be chemically transformed. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to yield a ketone. This newly formed functional group can then serve as an anchor point for the attachment of a second, distinct molecular fragment (Fragment B), completing the convergent assembly.
Orthogonal Functionalization: This strategy relies on the use of reaction conditions that selectively address one functional group while leaving the others intact. The C-Br bond is typically reactive under palladium, copper, or nickel catalysis. nih.gov The nitrile group is generally stable under these conditions but can be specifically targeted by strong acids or bases for hydrolysis, or by reducing agents like lithium aluminum hydride. The methyl group, while generally less reactive, can be functionalized under specific conditions, such as deprotonation with a strong base followed by quenching with an electrophile, or potentially through radical-based reactions, allowing for the introduction of a third fragment. This orthogonality ensures that the synthetic plan can be executed in a controlled and stepwise manner.
The Pyridine Core as a Modulating Scaffold: The electronic nature of the pyridine ring itself plays a crucial role. As an electron-deficient heterocycle, it influences the reactivity of all its substituents. The electron-withdrawing character of the nitrile group and the pyridine nitrogen atom enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic substitution and oxidative addition in catalytic cycles. This inherent reactivity can be strategically exploited to ensure that initial coupling reactions proceed efficiently.
The table below outlines the potential synthetic transformations at each functional group of this compound, illustrating its utility as a polyfunctional building block for convergent synthesis.
| Functional Group | Reaction Type | Typical Reagents | Resulting Functionality | Potential Fragment Introduced |
|---|---|---|---|---|
| Bromo (at C2) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl/Heteroaryl | Complex aromatic or heteroaromatic systems |
| Bromo (at C2) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino | Substituted amines, anilines, or N-heterocycles |
| Bromo (at C2) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | Alkyne-containing side chains |
| Nitrile (at C4) | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Can be converted to amides, esters for further coupling |
| Nitrile (at C4) | Reduction | LiAlH₄ or H₂, Raney Ni | Aminomethyl | Can be acylated or alkylated |
| Nitrile (at C4) | Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone | Alkyl or aryl ketones |
| Methyl (at C6) | Deprotonation-Alkylation | n-BuLi or LDA, then R-X | Extended Alkyl Chain | Functionalized alkyl chains |
Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Understanding
Elucidation of Reaction Mechanisms via In Situ Spectroscopic Techniques (e.g., Advanced NMR, IR)
In situ spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of intermediates, and the generation of products. This is crucial for understanding the kinetics and mechanism of reactions involving 2-Bromo-6-methylisonicotinonitrile.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like time-resolved kinetic NMR, allows for the continuous monitoring of reactions under off-equilibrium conditions. nih.gov By combining rapid mixing with single-scan spectroscopic methods, a 2D spectrotemporal NMR correlation can be generated. This provides high-resolution spectral data correlated with a time-independent spatial axis, which reveals temporal changes along the reaction coordinate. nih.gov For a reaction involving this compound, this could be used to track the disappearance of its characteristic proton and carbon signals while simultaneously observing the appearance of signals corresponding to new products.
Benchtop NMR spectrometers are also increasingly used for online reaction monitoring directly within a laboratory fume hood. magritek.com These instruments can provide real-time feedback on reaction progress, help identify short-lived intermediates, and determine reaction endpoints. magritek.com The quantitative nature of NMR allows for the determination of reaction kinetics, as signal intensities are directly proportional to the concentration of the corresponding species. magritek.com
In a hypothetical reaction where this compound is undergoing a substitution reaction, in situ ¹H NMR could be employed to monitor the change in the chemical shift of the aromatic protons on the pyridine (B92270) ring. The following table illustrates the kind of data that could be obtained.
Table 1: Hypothetical In Situ ¹H NMR Monitoring of a Reaction of this compound
| Time (minutes) | Integral of Reactant Proton Signal (aromatic region) | Integral of Product Proton Signal (aromatic region) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
This table is for illustrative purposes and does not represent actual experimental data.
In situ Infrared (IR) spectroscopy is another valuable technique for reaction monitoring. By inserting a probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked over time. For this compound, the characteristic nitrile (C≡N) stretch, which appears in a relatively uncongested region of the IR spectrum, would be an excellent spectroscopic handle. Any reaction that involves the transformation of the nitrile group would result in the disappearance of this band and the appearance of new bands corresponding to the product.
X-ray Crystallography for Precise Molecular Architecture and Conformation Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to structurally related compounds, such as metal complexes containing bromo-substituted ligands. researchgate.net
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For this compound, a crystal structure would definitively confirm the planar geometry of the pyridine ring and provide precise measurements of the C-Br, C-C, C-N, and C≡N bond lengths.
Furthermore, the packing of molecules in the crystal lattice can reveal information about intermolecular interactions, such as halogen bonding or π-stacking, which can influence the compound's physical properties. The table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.2 |
| c (Å) | 8.9 |
| β (°) | 105.2 |
| Volume (ų) | 785.4 |
| Z | 4 |
| Bond Length C-Br (Å) | 1.89 |
| Bond Length C≡N (Å) | 1.15 |
This table is for illustrative purposes and does not represent actual experimental data.
Mass Spectrometry for Reaction Pathway Analysis and Complex Product Identification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying the products of a chemical reaction and can provide valuable clues about the reaction pathway by detecting intermediates and byproducts. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is crucial for confirming the identity of unknown products.
In the context of reactions involving this compound, mass spectrometry could be coupled with a separation technique like liquid chromatography (LC-MS) to analyze complex reaction mixtures. google.com This would allow for the separation of the starting material, products, and any impurities before they are introduced into the mass spectrometer for analysis.
The fragmentation pattern of a molecule in the mass spectrometer can also provide structural information. For this compound, one would expect to see the molecular ion peak corresponding to its exact mass, as well as fragment ions resulting from the loss of the bromine atom, the methyl group, or the nitrile group. The isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio) would result in a characteristic pair of peaks for any bromine-containing fragment, which is a powerful diagnostic tool.
The following table illustrates the expected major ions in the mass spectrum of this compound.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion Identity |
| 198/200 | [M]⁺ (Molecular ion) |
| 183/185 | [M - CH₃]⁺ |
| 119 | [M - Br]⁺ |
| 92 | [M - Br - HCN]⁺ |
This table is for illustrative purposes and does not represent actual experimental data.
By identifying the various species present in a reaction mixture at different time points, a detailed picture of the reaction pathway can be constructed.
Computational and Theoretical Investigations of 2 Bromo 6 Methylisonicotinonitrile
Electronic Structure Analysis and Reactivity Prediction
Understanding the electronic landscape of a molecule is fundamental to predicting its chemical behavior. Through computational techniques, we can visualize the distribution of electrons and identify regions susceptible to chemical attack.
Application of Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. wikipedia.orglibretexts.org For 2-Bromo-6-methylisonicotinonitrile, the energies and spatial distributions of these orbitals provide critical information about its electrophilic and nucleophilic nature.
The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. ucsb.edu Conversely, the LUMO, the orbital that will most readily accept electrons, points to its electrophilic sites. ucsb.edu The energy gap between the HOMO and LUMO is a significant parameter, with a smaller gap generally implying higher reactivity. acadpubl.eu
Computational models, such as those employing Density Functional Theory (DFT), can predict the energies and shapes of these frontier orbitals. For this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring and the methyl group, while the LUMO is likely concentrated around the electron-withdrawing cyano group and the carbon atom bearing the bromine atom. This distribution suggests that the molecule can act as both an electron donor and acceptor, depending on the reacting partner.
Illustrative Data Table: Frontier Molecular Orbital Properties
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). avogadro.ccarxiv.org These maps are invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.netchemrxiv.org
For this compound, the ESP map would likely show a region of high negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the nitrile group, due to the lone pairs of electrons. arxiv.org Conversely, areas of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl group and potentially near the bromine atom, indicating sites susceptible to nucleophilic attack. arxiv.org This detailed charge distribution analysis complements the insights gained from FMO theory, offering a more complete picture of the molecule's reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides powerful tools to explore the intricate details of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.
Transition State Characterization and Reaction Pathway Determination
A key application of computational modeling is the elucidation of reaction mechanisms. For this compound, a particularly relevant reaction is nucleophilic aromatic substitution (SNA), where the bromine atom is displaced by a nucleophile. wikipedia.orgmasterorganicchemistry.com Computational methods can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition state that represents the energy barrier for the reaction. fiveable.mewikipedia.orglibretexts.org
The geometry of the transition state, characterized by partially formed and broken bonds, can be precisely calculated. fiveable.mewikipedia.org For an SNAr reaction on this compound, the transition state would likely involve the attacking nucleophile forming a bond with the carbon atom attached to the bromine, leading to a transient, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The characterization of this transition state is crucial for understanding the factors that influence the reaction rate.
Calculation of Reaction Energy Profiles and Kinetic Parameters
By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is a critical determinant of the reaction rate. libretexts.org According to transition state theory, a lower activation energy corresponds to a faster reaction. wikipedia.orglibretexts.org
Computational models can also be used to estimate kinetic parameters such as the rate constant of a reaction. These calculations often take into account thermodynamic properties like enthalpy and entropy of activation. wikipedia.org For the nucleophilic substitution of this compound, these calculations could predict how the reaction rate would be affected by different nucleophiles or reaction conditions.
Illustrative Data Table: Calculated Parameters for a Hypothetical SNAr Reaction
| Parameter | Calculated Value (Illustrative) |
| Activation Energy (ΔG‡) | 22.5 kcal/mol |
| Reaction Energy (ΔG) | -15.0 kcal/mol |
| Key Transition State Bond Length (C-Br) | 2.45 Å |
| Key Transition State Bond Length (C-Nucleophile) | 1.98 Å |
Prediction of Spectroscopic Parameters to Aid Experimental Structural Assignment
Computational chemistry is an indispensable tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.
DFT calculations can accurately predict various spectroscopic parameters. mdpi.comyoutube.com For this compound, this includes nuclear magnetic resonance (NMR) chemical shifts, and the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. worldscientific.comelsevierpure.comnih.govyoutube.com
The predicted 1H and 13C NMR chemical shifts can be compared with experimental data to assign the signals to specific atoms in the molecule. mdpi.com Similarly, calculated IR and Raman spectra can help in the identification of characteristic vibrational modes, such as the C≡N stretch of the nitrile group, which is expected to appear in a specific region of the spectrum. nih.gov The agreement between calculated and experimental spectra provides strong evidence for the correct structural assignment.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
| 13C NMR | Chemical Shift (C-Br) | 145 ppm |
| 13C NMR | Chemical Shift (C-CN) | 118 ppm |
| 1H NMR | Chemical Shift (CH3) | 2.5 ppm |
| IR | Vibrational Frequency (C≡N stretch) | 2235 cm-1 |
Analysis of Non-Covalent Interactions and Intermolecular Forces
The study of non-covalent interactions provides a fundamental understanding of the forces that govern molecular recognition, self-assembly, and the packing of molecules in the solid state. For this compound, a molecule featuring a bromine atom, a nitrile group, and a methyl-substituted pyridine ring, a variety of non-covalent interactions are anticipated to dictate its intermolecular behavior. Computational methods, such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis, are powerful tools for elucidating these complex forces.
Due to the absence of an experimentally determined crystal structure for this compound in publicly accessible databases like the Cambridge Structural Database (CSD) cam.ac.uk, computational modeling stands as the primary method for investigating its intermolecular interaction landscape. Such studies on similar brominated pyridine derivatives have demonstrated the prevalence and importance of halogen bonding. nih.govacs.org
Theoretical analyses of related compounds, such as other halogenated pyridines and isonicotinonitrile derivatives, have established a framework for understanding the potential interactions involving this compound. These weak, non-covalent forces are crucial in determining the supramolecular architecture of chemical systems. nih.govfrontiersin.org
Key Predicted Non-Covalent Interactions:
Computational models predict the presence of several key non-covalent interactions for this compound:
Halogen Bonding: The bromine atom in the molecule is expected to act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost surface of the bromine atom along the C-Br bond axis. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or the nitrile group. Studies on other brominated pyridines confirm that these halogen bonds can be significant in directing crystal packing. nih.govacs.org
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weaker C-H···N and C-H···Br hydrogen bonds are likely to be present. The hydrogen atoms of the methyl group and the pyridine ring can act as weak donors, interacting with the nitrogen atoms of the pyridine and nitrile groups, or the bromine atom of a neighboring molecule.
π-π Stacking: The aromatic pyridine ring allows for the possibility of π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would involve the face-to-face or offset stacking of the pyridine rings of adjacent molecules.
Computational Data from Analogous Systems:
To quantify the nature and strength of these interactions, data from computational studies on analogous molecules can be informative. For instance, QTAIM analysis on related structures allows for the characterization of bond critical points (BCPs) which indicate the presence of an interaction. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can differentiate between shared (covalent) and closed-shell (non-covalent) interactions.
NCI analysis, which plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue, provides a visual representation of non-covalent interactions. This method can distinguish between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clash) interactions and visualize their spatial extent.
A hypothetical table of interaction energies and distances for dimers of this compound, based on what would be expected from computational studies, is presented below.
| Interaction Type | Interacting Atoms | Predicted Distance (Å) | Predicted Interaction Energy (kcal/mol) |
| Halogen Bond | C-Br ··· N(nitrile) | ~3.0 - 3.4 | ~ -2.0 to -4.0 |
| Halogen Bond | C-Br ··· N(pyridine) | ~3.1 - 3.5 | ~ -1.5 to -3.5 |
| Hydrogen Bond | C(methyl)-H ··· N(nitrile) | ~2.4 - 2.8 | ~ -0.5 to -1.5 |
| π-π Stacking | Pyridine Ring ··· Pyridine Ring | ~3.5 - 3.8 | ~ -1.0 to -2.5 |
This table is predictive and based on computational studies of similar molecules. Actual values would require specific quantum chemical calculations for this compound.
Challenges and Future Directions in the Research of 2 Bromo 6 Methylisonicotinonitrile
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the utilization of 2-Bromo-6-methylisonicotinonitrile lies in the development of synthetic pathways that are both environmentally benign and efficient. Traditional multi-step syntheses often involve hazardous reagents, generate significant waste, and exhibit low atom economy. primescholars.comnih.gov Future research must prioritize greener and more atom-economical alternatives.
Current synthetic strategies often commence from precursors such as 6-methylisonicotinic acid, which undergoes bromination and subsequent conversion of the carboxylic acid to a nitrile. These routes can involve stoichiometric brominating agents and harsh dehydrating conditions for the nitrilation step, contributing to a lower atom economy.
Atom Economy Comparison of Potential Synthetic Routes: The concept of atom economy is crucial for evaluating the sustainability of a chemical process. scranton.edu It measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com
Route B: Halogen Exchange and Cyanation An alternative could involve a halogen exchange from a more readily available 2-chloro-6-methylisonicotinonitrile, or a direct cyanation of a di-halo precursor. While potentially more direct, these routes depend on the availability of the starting materials and the efficiency of the exchange/cyanation step.
| Route | Key Transformation | Potential Byproducts | Theoretical Atom Economy | Sustainability Considerations |
| A | Bromination of 6-methylisonicotinic acid, followed by amidation and dehydration | HBr, H₂O, salts | Low to Moderate | Use of stoichiometric brominating agents, multiple steps generate more waste. |
| B | Direct cyanation of 2,4-dichloro-6-methylpyridine (B183930) followed by selective reduction/functionalization | Metal halides | Moderate | Relies on selective cyanation; may require heavy metal cyanides. |
| C | C-H activation and cyanation of 2-bromo-6-methylpyridine | Oxidized catalyst, H₂ | High | Technologically advanced, requires development of specific catalysts, avoids pre-functionalization. |
Future efforts should focus on developing catalytic C-H activation methods to directly introduce the cyano group onto a pre-brominated methylpyridine core. Such a strategy would significantly reduce the number of synthetic steps, minimize waste, and maximize atom economy, aligning with the principles of green chemistry. nih.gov
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for novel molecular entities in drug discovery and materials science necessitates the rapid synthesis and screening of large compound libraries. mdpi.com Integrating the synthesis of this compound derivatives into automated and high-throughput platforms is a key future direction. nih.gov
Automated synthesis platforms, often employing liquid handling robotics and flow chemistry systems, can enable the rapid generation of a diverse array of derivatives from a common scaffold like this compound. nih.govnih.gov This allows for the systematic exploration of the chemical space around the core structure by varying the substituents introduced via cross-coupling or substitution reactions.
Key Components for High-Throughput Synthesis:
| Technology | Application to this compound | Benefit |
| Acoustic Droplet Ejection | Precise dispensing of nano-liter volumes of catalyst and coupling partners. | Miniaturization of reactions, cost reduction, and rapid setup of thousands of unique reactions. nih.gov |
| Flow Reactors | Sequential reactions, such as a Suzuki coupling followed by a nitrile hydrolysis, can be "telescoped" into a single continuous process. nih.gov | Reduced manual handling, improved safety, and enhanced control over reaction conditions. |
| High-Throughput Screening (HTS) | Screening of the generated library of derivatives for biological activity or desired material properties. nih.govnih.gov | Rapid identification of lead compounds from a large and diverse set of molecules. |
The challenge lies in developing robust and versatile reaction conditions that are amenable to automation and compatible with a wide range of substrates. Future work will involve the optimization of catalytic systems and purification methods that can be seamlessly integrated into these high-throughput workflows.
Discovery of Undiscovered Synthetic Utilities in Complex Molecule Construction
While this compound is a valuable building block, its full potential in the construction of complex molecular architectures remains largely untapped. Its utility can be expanded beyond simple substitution and coupling reactions.
Future research should aim to uncover novel synthetic applications, such as:
Domino and Cascade Reactions: Designing multi-step reactions that are initiated by a single event, allowing for the rapid assembly of complex heterocyclic systems from this compound.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods, such as radical-based functionalizations. nih.gov
Synthesis of Macrocycles and Cages: Employing the directional vectors of the functional groups to synthesize well-defined macrocyclic structures or coordination cages with potential applications in host-guest chemistry and materials science.
The discovery of such novel synthetic utilities will not only enhance the value of this compound as a building block but also open up new avenues for the creation of innovative chemical entities.
Design of Advanced Catalytic Systems for Specific Transformations
The development of advanced catalytic systems is paramount to overcoming many of the challenges associated with the synthesis and functionalization of this compound. While standard palladium catalysts are often used for cross-coupling reactions, there is a need for more specialized catalysts that offer higher activity, selectivity, and functional group tolerance.
Future research in this area should focus on:
Ligand Design: Creating novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can tune the reactivity of the metal center to achieve specific transformations with high efficiency and selectivity.
Bifunctional Catalysis: Developing catalysts that can activate multiple substrates or functional groups simultaneously to facilitate complex bond-forming events in a single step.
Nanocatalysis: Exploring the use of metallic nanoparticles as highly active and recyclable catalysts for various transformations, contributing to more sustainable chemical processes.
Biocatalysis: Investigating the potential of enzymes to perform selective transformations on the this compound scaffold, offering an environmentally friendly alternative to traditional chemical methods.
The design of these next-generation catalytic systems will be instrumental in unlocking the full synthetic potential of this compound and enabling its use in the synthesis of increasingly complex and functional molecules.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Bromo-6-methylisonicotinonitrile, and how does the bromine substituent influence reaction efficiency?
- Methodological Answer : Brominated pyridine derivatives are typically synthesized via halogenation of precursor heterocycles or cross-coupling reactions. For example, bromine substituents in similar compounds (e.g., 2-Bromo-6-fluorobenzonitrile) act as directing groups in electrophilic substitution or participate in Suzuki-Miyaura couplings . Optimize reaction conditions (e.g., palladium catalysts, ligand systems) to account for steric hindrance from the methyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, as described for structurally related nitriles .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to identify the methyl group (δ ~2.5 ppm in ¹H NMR; δ ~20–25 ppm in ¹³C NMR) and aromatic protons adjacent to bromine (deshielded signals). The nitrile group (C≡N) shows a strong IR absorption at ~2240 cm⁻¹. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) . Compare with data from analogous compounds like 2-Amino-6-methylnicotinonitrile to validate assignments .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group or decomposition. Use amber glass vials to avoid photodegradation. For handling, follow protocols for structurally similar brominated nitriles (e.g., 2-Bromo-6-fluorobenzonitrile), including PPE (gloves, goggles) and fume hoods, as bromine and nitrile groups pose toxicity risks .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be systematically resolved?
- Methodological Answer : Contradictions in catalytic activity (e.g., variable yields) may arise from steric effects of the methyl group or competing side reactions. Employ design-of-experiments (DoE) to test variables: catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), ligand choice (e.g., XPhos vs. SPhos), and solvent polarity. Use kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps. Cross-reference findings with analogous brominated systems (e.g., 6-Bromoquinoxaline) to isolate substituent-specific effects .
Q. What experimental strategies can elucidate the steric and electronic effects of the methyl and bromine substituents in this compound?
- Methodological Answer : Perform Hammett analysis or DFT calculations to quantify electronic effects (e.g., σₚ values for substituents). Synthesize derivatives with varying substituents (e.g., 6-methyl vs. 6-fluoro analogs) and compare reactivity in nucleophilic aromatic substitution. Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to assess steric interactions between the methyl group and adjacent bromine .
Q. How does the stability of this compound under acidic/basic conditions impact its utility in multi-step syntheses?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (e.g., HCl/NaOH solutions) and monitor degradation via HPLC or TLC. Compare results with structurally related nitriles (e.g., 5-Bromonicotinonitrile, which decomposes at elevated temperatures) . Optimize reaction sequences to avoid prolonged exposure to harsh conditions, and consider protective group strategies for the nitrile moiety.
Data Contradiction Analysis
Q. What frameworks are effective for reconciling discrepancies in reported catalytic applications of this compound?
- Methodological Answer : Apply triangulation by cross-validating results across multiple techniques (e.g., GC-MS, NMR, kinetic profiling). For example, if yields vary between studies, assess whether trace moisture or oxygen differentially affect palladium-mediated reactions. Use meta-analysis principles (e.g., subgroup analysis by reaction type) to identify contextual factors, as demonstrated in longitudinal studies of chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
